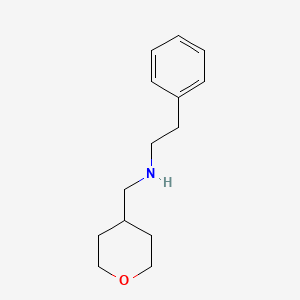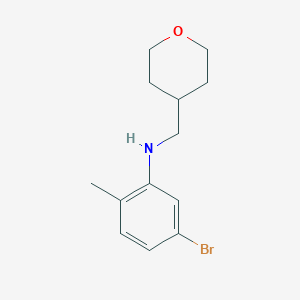
3-amino-N-cyclobutyl-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-cyclobutyl-4-methylbenzamide is a chemical compound with the molecular formula C₁₂H₁₄N₂O It is a derivative of benzamide and contains an amino group, a cyclobutyl group, and a methyl group attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-amino-4-methylbenzoic acid.
Cyclization Reaction: The carboxylic acid group is converted to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with cyclobutylamine to form the amide bond.
Purification: The final product is purified using recrystallization techniques to achieve high purity.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques such as column chromatography and crystallization are employed to ensure the production of high-quality compound.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 3-nitro-N-cyclobutyl-4-methylbenzamide.
Reduction: The nitro group can be reduced to an amine, yielding this compound.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl).
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 3-nitro-N-cyclobutyl-4-methylbenzamide.
Reduction: this compound.
Substitution: Various substituted benzamides depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Amino-N-cyclobutyl-4-methylbenzamide is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in medicinal chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of diseases where modulation of the immune system is beneficial.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism by which 3-amino-N-cyclobutyl-4-methylbenzamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparación Con Compuestos Similares
3-Amino-4-methylbenzamide: Lacks the cyclobutyl group.
N-Cyclobutyl-4-methylbenzamide: Lacks the amino group.
3-Amino-N-cyclobutylbenzamide: Lacks the methyl group.
Uniqueness: The presence of both the amino group and the cyclobutyl group in 3-amino-N-cyclobutyl-4-methylbenzamide gives it unique chemical and biological properties compared to its analogs
Propiedades
IUPAC Name |
3-amino-N-cyclobutyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-5-6-9(7-11(8)13)12(15)14-10-3-2-4-10/h5-7,10H,2-4,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPXTFAGOCAIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Cyclopentylmethyl)[(oxan-4-yl)methyl]amine](/img/structure/B7860841.png)
![(2-Ethoxyethyl)[(oxan-4-yl)methyl]amine](/img/structure/B7860844.png)





![1-[(oxan-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B7860864.png)
![(2,2-Dimethoxyethyl)[(oxan-4-yl)methyl]amine](/img/structure/B7860875.png)


